molecular formula C10H9NO B1583196 2-Methoxyquinoline CAS No. 6931-16-4

2-Methoxyquinoline

Cat. No.: B1583196
CAS No.: 6931-16-4
M. Wt: 159.18 g/mol
InChI Key: ZTQNUTNKGQGWCM-UHFFFAOYSA-N
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Description

2-Methoxyquinoline is an organic compound belonging to the quinoline family, characterized by a methoxy group attached to the second position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The molecular formula of this compound is C10H9NO.

Biochemical Analysis

Biochemical Properties

2-Methoxyquinoline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to DNA and RNA, affecting processes such as transcription and translation .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, it can alter the expression of genes related to apoptosis, leading to either the promotion or inhibition of cell death . In terms of cellular metabolism, this compound has been found to affect the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound has been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair . This inhibition can lead to the accumulation of DNA damage and ultimately cell death. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and increased oxidative stress . These temporal effects highlight the importance of carefully controlling experimental conditions when working with this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can even exhibit protective properties in certain contexts . At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and neurotoxicity . These dosage-dependent effects underscore the importance of determining the appropriate dosage range for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which convert it into hydroxylated metabolites . These metabolites can then undergo further conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion from the body . The involvement of this compound in these metabolic pathways can influence the levels of other metabolites and affect overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms play a crucial role in determining the bioavailability and efficacy of this compound in different biological contexts.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It has been found to localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes . For instance, the localization of this compound to the nucleus allows it to interact with DNA and transcription factors, influencing gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyquinoline can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzyl alcohol with methoxyacetaldehyde under acidic conditions. Another method includes the reaction of 2-chloroquinoline with sodium methoxide in methanol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyquinoline undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it to 2-methoxy-1,2,3,4-tetrahydroquinoline.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 2-Methoxy-1,2,3,4-tetrahydroquinoline.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxyquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It serves as a probe in studying biological processes and enzyme interactions.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

    2-Chloroquinoline: Similar in structure but with a chlorine atom instead of a methoxy group.

    2-Hydroxyquinoline: Contains a hydroxyl group at the second position.

    2-Methylquinoline: Features a methyl group at the second position.

Uniqueness: 2-Methoxyquinoline is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and biological activity, making it a valuable compound in various applications.

Properties

IUPAC Name

2-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQNUTNKGQGWCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219369
Record name Quinoline, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6931-16-4
Record name 2-Methoxyquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006931164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157005
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxyquinoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP3N3Z6NW4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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